molecular formula C16H13N3O2S B2517621 N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide CAS No. 497060-21-6

N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide

Katalognummer B2517621
CAS-Nummer: 497060-21-6
Molekulargewicht: 311.36
InChI-Schlüssel: SOWRYNNMRUGDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a compound that appears to be related to a class of synthesized quinazolinone derivatives. These derivatives are of interest due to their potential biological activities. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the quinazolinone core and the presence of a sulfanyl group, which is a functional group containing a sulfur atom bonded to a hydrogen atom.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic precursors such as benzoic acid or phenyl acetic acid. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines was achieved by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . Similarly, derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides were synthesized through a sequence of reactions starting from benzoic acid, proceeding through ester and hydrazide intermediates, and culminating in the reaction of 5-phenyl-1,3,4-oxadiazol-2-thiol with N-alkyl/aryl substituted 2-bromoacetamide . These methods suggest that the synthesis of this compound would likely follow a similar synthetic route, involving the formation of the quinazolinone core followed by the introduction of the sulfanyl group and the acetamide moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of the quinazolinone core, the sulfanyl group, and the acetamide moiety would be confirmed through characteristic peaks and signals in the respective spectra.

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be influenced by the substituents attached to the core structure. The papers provided do not detail specific reactions of this compound, but they do discuss the reactivity of similar compounds. For example, the reactivity of the synthesized compounds with various amines to form acetamidines was studied, and structural effects on this reactivity were noted . This suggests that the compound may also undergo reactions typical of quinazolinones, such as nucleophilic substitution or addition reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of this compound, but they do report on the biological activities of related compounds. For instance, some synthesized acetamides showed antimicrobial and hemolytic activity, with varying degrees of potency against different microbial species . Additionally, a series of N-substituted derivatives were screened for enzyme inhibition and displayed activity against acetylcholinesterase . These findings suggest that the compound may also possess biological activities that could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-Inflammatory Properties

  • Compounds structurally related to N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide have been synthesized and investigated for their potential in managing pain and inflammation. For instance, a series of novel quinazolinyl acetamides were synthesized and evaluated for analgesic, anti-inflammatory, and ulcerogenic index activities, with one compound showing notably potent analgesic and anti-inflammatory effects, and only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
  • Further research on similar compounds has led to the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, with their structures determined using various spectroscopic techniques, and studies on reactivity based on structural effects (Khan et al., 2010).

Antibacterial and Antifungal Activities

  • A new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds were synthesized and tested for in vitro antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi (Baviskar et al., 2013).
  • Similarly, various other derivatives of quinazolines were synthesized and screened for their antibacterial and antifungal properties, with some showing good activity compared to standard drugs, indicating their potential as novel antimicrobial agents (Desai et al., 2007).

Anticancer Activities

  • Some quinazoline acetanilide derivatives were synthesized and their anxiosedative and antidepressant properties were studied, with some compounds exhibiting pronounced activity in these areas. Moreover, these compounds were also considered for further studies of their psychotropic properties, indicating a potential application in mental health treatments (Tyurenkov et al., 2013).
  • Additionally, a series of novel compounds bearing the this compound structure were synthesized and evaluated for their cytotoxic activity against certain cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Nguyen et al., 2019).

Eigenschaften

IUPAC Name

N-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRYNNMRUGDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.